1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol
Overview
Description
1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol, also known as isoflurane, is a commonly used inhalational anesthetic agent in modern medicine. It was first synthesized in 1965 by Ross Terrell and his colleagues at Ohio State University. Isoflurane has gained popularity due to its rapid onset of action, minimal side effects, and low toxicity.
Scientific Research Applications
Platelet Antiaggregating and Local Anesthetic Activities
1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol derivatives have been explored for their potential in medical applications, particularly for their platelet antiaggregating and local anesthetic properties. Research has shown that certain derivatives of this compound exhibit strong platelet antiaggregating activity in vitro, surpassing even acetylsalicylic acid. Additionally, these derivatives demonstrate appreciable local anesthetic activity and a weak sedative effect in mice (Schenone et al., 1990).
Hypotensive and Antiarrhythmic Activities
Derivatives of 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol have also been studied for their hypotensive and antiarrhythmic effects. Some compounds derived from this chemical structure have shown significant hypotensive activity in rats. These derivatives also exhibit effects on heart rate and possess antiarrhythmic activity, as well as local anesthetic properties in certain cases (Mariani et al., 1986).
Phototoxicity and Potential as Sunscreens
In the field of dermatology, a series of derivatives from 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol have been synthesized and considered as potential UVB or UVA sunscreens. In vitro phototoxicity tests indicate that these compounds generally exhibit low levels of phototoxicity, making them interesting candidates for sun protection applications (Mariani et al., 1993).
properties
IUPAC Name |
1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-9(2)7-4-5-10(3,12-9)8(11)6-7/h7-8,11H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCUGZBVCHODNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(O1)(C(C2)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336199 | |
Record name | exo-2-Hydroxycineole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol | |
CAS RN |
18679-48-6, 60761-00-4 | |
Record name | exo-2-Hydroxycineole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1α,4α,6α)-(±)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.716 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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